4-(Methylamino)butan-2-one

Description

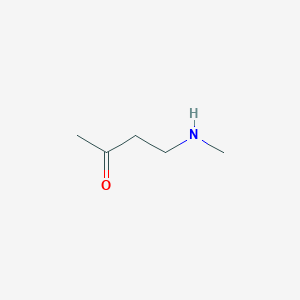

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(methylamino)butan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-5(7)3-4-6-2/h6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKBRAZBSNHKNFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCNC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 Methylamino Butan 2 One

Established Reaction Pathways for Amino-Functionalized Butanones

The traditional synthesis of amino-functionalized butanones like 4-(methylamino)butan-2-one often relies on well-established reaction mechanisms that are both reliable and versatile.

Reductive Amination Approaches to this compound Precursors

Reductive amination stands out as a prominent method for synthesizing amines from carbonyl compounds. In the context of this compound, this typically involves the reaction of a suitable butanone precursor with methylamine (B109427) in the presence of a reducing agent.

A common precursor for this reaction is 4-oxobutanoic acid or its ester derivatives. The ketone carbonyl group reacts with methylamine to form an intermediate imine or enamine, which is then reduced to the corresponding amine. Various reducing agents can be employed, with sodium borohydride (B1222165) and sodium cyanoborohydride being frequently used due to their selectivity and mild reaction conditions. organic-chemistry.org For instance, the reaction of a ketone with methylamine can be achieved using sodium cyanoborohydride (NaBH₃CN) in a solvent like methanol (B129727) or ethanol (B145695) at moderate temperatures.

Another approach involves the direct reductive amination of a ketone with an amine. This one-pot procedure is highly efficient. For example, ketones can react with ammonia (B1221849) in ethanol with titanium(IV) isopropoxide, followed by an in situ reduction with sodium borohydride to yield primary amines. organic-chemistry.org A similar strategy can be adapted for the synthesis of secondary amines like this compound by using methylamine instead of ammonia. The use of α-picoline-borane as a reducing agent in the presence of acetic acid has also been reported for the reductive amination of aldehydes and ketones. organic-chemistry.org

The following table summarizes common reducing agents used in reductive amination:

| Reducing Agent | Typical Substrates | Reaction Conditions |

| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones | Methanol or Ethanol, Room Temperature |

| Sodium Cyanoborohydride (NaBH₃CN) | Aldehydes, Ketones (stable in mildly acidic conditions) | Methanol or Ethanol, Mildly Acidic pH |

| Sodium Triacetoxyborohydride (STAB) | Aldehydes, Ketones (especially for less reactive ketones) | Dichloroethane (DCE) or Tetrahydrofuran (THF) |

| α-Picoline-Borane | Aldehydes, Ketones | Methanol, Water, or neat, often with an acid catalyst |

Nucleophilic Addition and Substitution Reactions in Butanone Synthesis

Nucleophilic addition to the carbonyl group is a fundamental reaction in the synthesis of butanone derivatives. libretexts.orgsavemyexams.com The polarized nature of the carbonyl group, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbon atom susceptible to attack by nucleophiles. savemyexams.com

In the synthesis of precursors for this compound, a nucleophile can add to a butanone derivative. For instance, a conjugate or 1,4-addition of a nitrogen nucleophile to an α,β-unsaturated ketone, such as but-3-en-2-one, can be employed. libretexts.org In this Michael-type addition, a nucleophile like methylamine would attack the β-carbon of the double bond, leading to the formation of the desired amino ketone after protonation. libretexts.org

Nucleophilic substitution reactions can also be utilized. A common strategy involves starting with a butanone derivative that has a leaving group at the 4-position, such as 4-halobutan-2-one. Methylamine can then act as a nucleophile, displacing the halide to form this compound.

Alkylation Strategies for N-Methylated Amino Ketones

The direct N-methylation of a primary amino ketone, such as 4-aminobutan-2-one, is another viable route to this compound. This involves the introduction of a methyl group onto the nitrogen atom of the primary amine.

Traditional methods for N-methylation often use methyl halides, such as methyl iodide, which can be reactive and toxic. acs.org However, more modern and sustainable approaches are available. One such method is the Eschweiler-Clarke reaction, which utilizes formic acid and formaldehyde (B43269) for the reductive methylation of primary and secondary amines.

Catalytic N-alkylation using alcohols as alkylating agents is a greener alternative. nih.gov This "borrowing hydrogen" strategy involves the in-situ oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine. nih.gov For N-methylation, methanol is the alcohol of choice. Various transition metal catalysts, particularly those based on iridium and ruthenium, have been shown to be effective for this transformation. acs.org

Advanced Synthetic Techniques and Optimization

To improve efficiency, selectivity, and sustainability, advanced synthetic methods are continuously being developed. These include the use of novel catalysts and the development of stereoselective approaches.

Catalytic Methods in this compound Synthesis

Catalysis plays a crucial role in modern organic synthesis. In the context of this compound, catalytic methods can be applied to various steps, including reductive amination and N-alkylation.

Transition-metal catalysts, such as those based on iridium, ruthenium, and iron, have been extensively studied for the N-alkylation of amines with alcohols. acs.orgnih.gov For instance, iridium complexes with N-heterocyclic carbene (NHC) ligands have demonstrated high efficiency in the N-methylation of amines using methanol. acs.org These catalytic systems offer advantages such as lower catalyst loading, milder reaction conditions, and higher atom economy.

Biocatalysis, using enzymes such as imine reductases (IREDs), has emerged as a powerful tool for the asymmetric synthesis of amines. rsc.org IREDs can catalyze the reductive amination of ketones with high enantioselectivity. While the direct synthesis of this compound using this method might require specific enzyme engineering, the principle has been demonstrated for similar substrates. For example, an IRED from Streptomyces GF3546 was used for the reductive amination of 4-phenyl-2-butanone with methylamine. rsc.org

Stereoselective Synthesis of Chiral this compound Analogues

The synthesis of chiral molecules is of great importance, particularly in the pharmaceutical industry. While this compound itself is achiral, the synthetic methodologies can be adapted to produce chiral analogues where a stereocenter is present.

Asymmetric reductive amination is a key strategy for accessing chiral amines. This can be achieved using chiral catalysts or chiral auxiliaries. For example, chiral metal complexes can be used to catalyze the hydrogenation of the intermediate imine, leading to the formation of one enantiomer in excess.

Another approach involves the use of chiral amines to generate enantiopure enamines, which can then be further reacted. For instance, the reaction of a ketone with a chiral amine, such as (S)-1-phenylethanamine, can lead to the formation of a chiral enamine. unimi.it Subsequent reactions on this intermediate can proceed with high stereoselectivity.

The stereoselective synthesis of chiral aminodiols from monoterpenes has been demonstrated, involving reductive amination as a key step. mdpi.com This highlights the potential of applying these principles to the synthesis of chiral butanone derivatives.

Green Chemistry Principles in this compound Production

The production of this compound can be significantly improved by applying the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. scispace.comresearchgate.net Key principles applicable to the synthesis of this compound include atom economy, catalysis, and the avoidance of unnecessary derivatization. scispace.comacs.org

Traditional multi-step syntheses of amino ketones often involve the use of protecting groups and stoichiometric reagents, which can lead to significant waste generation and poor atom economy. nih.govrsc.org For instance, a synthesis might require the protection of an amine, followed by a reaction, and subsequent deprotection, with each step adding reagents and generating byproducts. acs.orgrsc.org

Applying green chemistry to the synthesis of this compound would favor catalytic routes over stoichiometric ones. A prime example is the use of catalytic reductive amination instead of methods employing less environmentally friendly reducing agents. Furthermore, designing processes that operate in safer, aqueous-based solvent systems or minimize solvent use altogether aligns with green chemistry goals. rsc.org The use of biocatalysis, as detailed in section 2.2.5, represents a significant step towards greener production by often eliminating the need for protecting groups and proceeding under mild, aqueous conditions. acs.orgnih.gov

The table below outlines how green chemistry principles can be applied to the synthesis of this compound.

| Green Chemistry Principle | Application in this compound Synthesis |

| Waste Prevention | Designing synthetic routes with fewer steps and higher yields to minimize byproduct formation. researchgate.net |

| Atom Economy | Utilizing reactions like Michael additions or direct catalytic aminations that incorporate a majority of reactant atoms into the final product. acs.org |

| Less Hazardous Synthesis | Replacing hazardous reagents and solvents with safer alternatives, such as using catalytic hydrogenation instead of metal hydrides. |

| Catalysis | Employing catalytic amounts of reagents instead of stoichiometric quantities, applicable in steps like hydrogenation or reductive amination. scispace.com |

| Reduce Derivatives | Using enzymes or chemoselective catalysts to avoid the use of protecting and deprotecting groups for the amine or ketone functionalities. acs.orgrsc.org |

| Energy Efficiency | Developing processes that run at ambient temperature and pressure, such as enzymatic reactions or continuous flow processes with efficient heat transfer. scispace.commdpi.com |

Continuous Flow Reaction Methodologies

Continuous flow chemistry offers substantial advantages for the synthesis of this compound, including enhanced safety, improved heat and mass transfer, and the potential for straightforward scaling and process automation. mdpi.comresearchgate.net This technology is particularly well-suited for handling exothermic reactions or unstable intermediates, which can be managed more effectively in the small, controlled environment of a flow reactor. mdpi.com

A potential two-step continuous flow synthesis for 4-aryl-2-butanones, which are structurally related to this compound, has been demonstrated. This process involves an initial condensation reaction followed by a selective hydrogenation step in a fixed-bed continuous flow hydrogenator. units.it Such a strategy could be adapted for this compound, for example, by performing a Michael addition of methylamine to methyl vinyl ketone in a flow reactor, followed by an in-line purification or a subsequent reaction.

Hydrogenation steps, which are crucial for many amino ketone syntheses, have been successfully implemented in various flow reactor setups, including slug flow and miniature continuous stirred-tank reactors (CSTRs). whiterose.ac.uk These systems allow for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and selectivities compared to batch processes. mdpi.comwhiterose.ac.uk

The following table compares batch versus continuous flow processing for a key reaction step, such as hydrogenation, in the synthesis of an amino butanone.

| Parameter | Batch Processing | Continuous Flow Processing |

| Heat Transfer | Limited by vessel surface area; potential for hot spots. | Excellent, due to high surface-area-to-volume ratio. mdpi.com |

| Mass Transfer | Can be inefficient, especially in multiphasic systems (e.g., gas-liquid hydrogenation). | Highly efficient, enabling rapid reactions. mdpi.com |

| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Inherently safer due to small reactor volumes and better process control. mdpi.com |

| Scalability | Re-optimization often needed for scale-up. | Scalable by "numbering-up" or running for longer durations. units.it |

| Productivity | Limited by reaction and workup cycle times. | Potentially high, with continuous output and integration of downstream processing. researchgate.net |

Enzymatic Transformations in Related Chemical Entities

Biocatalysis provides a powerful and green alternative for the synthesis of chiral amines and ketones. While specific enzymatic routes to this compound are not widely documented, transformations in related chemical structures highlight the potential of this methodology. Enzymes operate under mild conditions, are highly selective, and can obviate the need for protecting groups, which is a significant advantage over traditional chemical methods. acs.orgnih.gov

One relevant class of enzymes is the α-oxoamine synthases (AOS), which catalyze the stereospecific carbon-carbon bond formation between an amino acid and a thioester to produce α-amino ketones in a single step. nih.gov This contrasts sharply with chemical syntheses that may require four to six steps with extensive use of protecting groups. nih.gov Other enzyme classes, such as L-amino acid deaminases and imine reductases (IREDs), are also valuable. nih.govacs.org For instance, a three-component system combining an aldolase (B8822740) and an IRED has been developed for the stereoselective synthesis of amino-diols from aldehydes, hydroxy ketones, and amines. acs.org

The table below summarizes enzymatic transformations applicable to the synthesis of related amino ketone and keto acid structures.

| Enzyme Class | Transformation | Substrate Examples | Product Examples | Reference |

| α-Oxoamine Synthase (AOS) | Stereospecific C-C bond formation | L-ornithine, Propionyl-CoA | α-Amino ketone derivative | nih.gov |

| Imine Reductase (IRED) | Reductive amination | 2,3-Dihydroxy ketones, Amines | Amino-diols | acs.org |

| L-Amino Acid Deaminase | Oxidative deamination | L-amino acids | α-Keto acids | nih.gov |

| Glutamate Dehydrogenase | Reversible oxidative deamination | L-glutamate analogue | α-Ketoglutarate analogue | mdpi.com |

Synthesis of Key Intermediates and Precursors to this compound

The synthesis of this compound can be approached through various pathways starting from readily available materials. The choice of route often depends on the desired scale and purity. Key intermediates are typically molecules that contain the butanone backbone and a leaving group or a reactive site at the 4-position, allowing for the introduction of the methylamino group.

A common and direct strategy is the Michael addition of methylamine to methyl vinyl ketone. This reaction forms the carbon-nitrogen bond and establishes the complete carbon skeleton in a single, atom-economical step. Another prevalent method involves the nucleophilic substitution of a halogen at the 4-position of a butanone precursor. For example, 4-chlorobutan-2-one can be reacted with methylamine to yield the target compound.

More complex precursors have also been synthesized for specific applications. For instance, 4-(benzyl(2-nitroethyl)amino)butan-2-one was prepared as an intermediate in the synthesis of 3-amino-piperidine compounds. google.com Additionally, the synthesis of 4-(3-oxobutyl)thiosemicarbazide hydrazone from 4-isothiocyanatobutan-2-one (B1656034) demonstrates a method to introduce functionality at the 4-position of the butan-2-one core. acs.org

| Synthetic Route | Starting Materials | Key Intermediate/Precursor | Reagents/Conditions |

| Michael Addition | Methyl vinyl ketone, Methylamine | N/A (Direct to product) | Typically base-catalyzed in a suitable solvent. |

| Nucleophilic Substitution | 4-Chlorobutan-2-one, Methylamine | 4-Chlorobutan-2-one | Excess methylamine, often in a polar solvent. |

| From Acrolein | Acrolein, N-benzyl-1-nitropropan-2-amine | 4-(benzyl(2-nitroethyl)amino)butan-2-one | Base-catalyzed addition. google.com |

| From Functionalized Butanone | 4-Isothiocyanatobutan-2-one, Hydrazine | 4-(3-Oxobutyl)thiosemicarbazide hydrazone | Reaction in ethanol. acs.org |

Derivatization and Analogue Synthesis Based on this compound Scaffold

The this compound scaffold contains two key functional groups—a secondary amine and a ketone—that serve as versatile handles for chemical modification. Derivatization of this scaffold allows for the systematic exploration of chemical space to generate analogues with potentially new or enhanced properties for various applications, including medicinal chemistry. mdpi.comnih.gov

Modification of the Amine Group: The secondary amine is readily derivatized.

N-Acylation: Reaction with acyl chlorides or anhydrides can produce a range of amides.

N-Alkylation: Further alkylation can lead to tertiary amines.

N-Arylation: Coupling with aryl halides can introduce aromatic moieties.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.

Modification of the Ketone Group: The carbonyl group offers another site for diverse chemical transformations.

Reduction: Reduction of the ketone yields the corresponding secondary alcohol, 4-(methylamino)butan-2-ol, introducing a new chiral center.

Reductive Amination: The ketone can be converted into more complex amines by reaction with other primary or secondary amines under reductive conditions.

Condensation Reactions: Aldol (B89426) or Knoevenagel condensations can be used to extend the carbon chain.

Formation of Imines/Oximes: Reaction with primary amines or hydroxylamine (B1172632) derivatives produces imines or oximes, respectively.

Modification of the Carbon Skeleton: Analogues can also be created by altering the butanone backbone itself. For example, 3,3-Dimethyl-4-methylamino-butan-2-one is a known analogue where the C3 position is gem-disubstituted. nih.gov Another documented analogue is 4-(methylamino)-1-(1,3-thiazol-5-yl)butan-2-one, where a thiazole (B1198619) ring replaces the terminal methyl group of the ketone, demonstrating significant structural alteration. molport.com A complex synthesis toward a potential intermediate for the alkaloid haplophytine (B1203588) also utilized a highly derivatized butanone scaffold. cdnsciencepub.com

The following table summarizes potential derivatization strategies.

| Derivatization Site | Reaction Type | Potential Reagents | Resulting Functional Group/Analogue |

| Amine | N-Acylation | Acetyl chloride | N-acetyl-4-(methylamino)butan-2-one (Amide) |

| Amine | N-Alkylation | Benzyl bromide | 4-(benzyl(methyl)amino)butan-2-one (Tertiary Amine) |

| Ketone | Reduction | Sodium borohydride | 4-(Methylamino)butan-2-ol (Alcohol) |

| Ketone | Reductive Amination | Aniline, NaBH3CN | N-phenyl-N'-methylbutane-1,3-diamine derivative |

| Backbone | Substitution | N/A | 3,3-Dimethyl-4-methylamino-butan-2-one nih.gov |

| Backbone | Heterocycle Addition | N/A | 4-(methylamino)-1-(1,3-thiazol-5-yl)butan-2-one molport.com |

Chemical Reactivity and Transformation Mechanisms of 4 Methylamino Butan 2 One

Oxidative Transformations of the Butanone and Amino Moieties

The oxidation of 4-(Methylamino)butan-2-one can proceed at either the secondary amine or the ketone, with the specific outcome depending on the oxidizing agent and reaction conditions.

The secondary amine moiety is susceptible to N-oxidation. Mild oxidation, for instance with hydrogen peroxide or peroxy acids, can yield the corresponding N-hydroxylamine, which can be further oxidized to a nitrone derivative. uomustansiriyah.edu.iq More vigorous oxidation can lead to the cleavage of the C-N bond. Metal-free oxidation systems, such as those using PhI(OAc)₂ in combination with TEMPO, have been shown to efficiently convert secondary amines into ketones, suggesting a pathway for the degradation of the amine portion. rsc.org The use of reagents like potassium permanganate (B83412) can also degrade amines to carbonyl compounds. acs.org

The butanone moiety, while generally stable to oxidation, can undergo reactions typical of ketones. For instance, under specific conditions with peroxy acids, a Baeyer-Villiger oxidation could theoretically occur, leading to the insertion of an oxygen atom adjacent to the carbonyl carbon to form an ester.

Table 1: Potential Oxidative Transformation Products

| Oxidizing Agent | Moiety Targeted | Potential Product(s) |

| Hydrogen Peroxide (H₂O₂) / Peroxy Acids | Secondary Amine | 4-(Hydroxy(methyl)amino)butan-2-one, N-methyl-1-methyl-2-oxopropylideneamine oxide (Nitrone) |

| PhI(OAc)₂/TEMPO | Secondary Amine | Degradation products (e.g., ketones, aldehydes) rsc.org |

| Potassium Permanganate (KMnO₄) | Secondary Amine | Degradation products acs.org |

| Peroxy Acid (e.g., m-CPBA) | Ketone (Butanone) | Methyl 2-(methylamino)ethyl acetate (B1210297) (via Baeyer-Villiger) |

Reductive Pathways and Product Diversification

The carbonyl group of this compound is readily reduced to a secondary alcohol, yielding 4-(methylamino)butan-2-ol. This transformation can be achieved using a variety of reducing agents.

Common hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this reduction. Sodium borohydride is a milder reagent, while LiAlH₄ is more powerful and requires anhydrous conditions. The choice of reagent can be crucial in the presence of other functional groups. The reduction of β-aminoketones has been studied extensively, and similar principles apply to this γ-aminoketone, often leading to the formation of 1,3-amino alcohols with varying degrees of stereoselectivity. acs.orgnih.gov Diastereoselective reduction can yield either syn- or anti-β-aminoalcohols, depending on the reagent and substrate. cdnsciencepub.com

Reductive amination is another key pathway. While this process typically involves reacting a ketone with an amine in the presence of a reducing agent, the existing amine in this compound can influence related intramolecular or intermolecular reactions. Specialized reducing agents like sodium cyanoborohydride (NaBH₃CN) are often used for reductive aminations because they are selective for the protonated imine intermediate over the ketone. youtube.comchemistrysteps.com

Table 2: Products from Reductive Pathways

| Reducing Agent | Moiety Targeted | Primary Product | Notes |

| Sodium Borohydride (NaBH₄) | Ketone | 4-(Methylamino)butan-2-ol | Mild conditions, typically in alcoholic solvents. nih.gov |

| Lithium Aluminum Hydride (LiAlH₄) | Ketone | 4-(Methylamino)butan-2-ol | Powerful reducing agent, requires anhydrous conditions. |

| Sodium Cyanoborohydride (NaBH₃CN) | Ketone/Imine | 4-(Methylamino)butan-2-ol | Often used in reductive amination; reduces imines faster than ketones. chemistrysteps.com |

Nucleophilic and Electrophilic Substitution Reactions

The reactivity of this compound in substitution reactions is governed by its ability to act as both a nucleophile (via the amine) and, after deprotonation, as a carbon-based nucleophile (via the enolate).

The lone pair of electrons on the nitrogen atom of the secondary amine makes it a potent nucleophile, readily reacting with a wide range of electrophiles. libretexts.org This reactivity is fundamental to many of the transformations discussed in other sections, such as acylation and alkylation.

Beyond those reactions, the amine can react with other electrophilic centers. For example, reaction with sulfonyl chlorides, such as benzenesulfonyl chloride, in the presence of a base yields a sulfonamide. msu.edu This particular reaction forms the basis of the Hinsberg test, which can distinguish between primary, secondary, and tertiary amines. msu.edu

The use of strong organolithium bases, such as n-butyllithium (n-BuLi), can induce deprotonation at two possible sites: the N-H bond of the secondary amine or the α-carbon adjacent to the carbonyl group.

N-H Deprotonation: Deprotonation of the amine would form a lithium amide.

α-Carbon Deprotonation: Deprotonation of the α-carbon (C1 or C3) generates a lithium enolate. This is a common strategy for functionalizing ketones. The resulting enolate is a powerful carbon nucleophile that can react with various electrophiles, such as alkyl halides or other carbonyl compounds, to form new carbon-carbon bonds.

The site of lithiation would depend on factors like temperature and the specific base used. Subsequent reaction of the resulting lithiated species with an electrophile allows for the introduction of new functional groups.

Carbonyl Group Reactivity: Aldol (B89426) Condensation and Related Reactions

The carbonyl group in this compound, along with the presence of α-hydrogens, allows it to participate in classic carbonyl addition and condensation reactions. allstudiesjournal.com The polarity of the C=O bond makes the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. libretexts.orgstudymind.co.uk

In the presence of an acid or base catalyst, the molecule can form an enol or enolate intermediate. This enolate can then act as a nucleophile, attacking the electrophilic carbonyl carbon of another molecule of this compound in a self-aldol condensation. This reaction would result in the formation of a β-hydroxy ketone, which may subsequently dehydrate to form an α,β-unsaturated ketone.

Furthermore, the molecule can participate in directed aldol reactions with other aldehydes or ketones. It can also be a substrate in Mannich reactions, which involve the aminoalkylation of an acidic proton located on a carbonyl compound. Given that the molecule contains both an amine and an enolizable ketone, it presents interesting possibilities for intramolecular or intermolecular Mannich-type reactions. nih.gov

Amine Group Reactivity: Acylation, Alkylation, and Salt Formation

The secondary amine is a key reactive center, participating in acylation, alkylation, and acid-base reactions. fiveable.me

Acylation: Secondary amines react readily with acylating agents like acid chlorides and acid anhydrides to form N,N-disubstituted amides. britannica.comlibretexts.org For example, reacting this compound with acetyl chloride in the presence of a base (to neutralize the HCl byproduct) would yield N-methyl-N-(3-oxobutyl)acetamide. The resulting amide is less nucleophilic than the starting amine, preventing over-acylation. libretexts.org

Alkylation: The amine can be N-alkylated using alkyl halides through a nucleophilic substitution reaction. msu.edu This reaction converts the secondary amine into a tertiary amine. For instance, treatment with methyl iodide would yield 4-(dimethylamino)butan-2-one. This product, being a tertiary amine, can undergo further alkylation to form a quaternary ammonium (B1175870) salt. msu.edulibretexts.org A significant challenge in amine alkylation is the potential for multiple alkylations, leading to a mixture of products. msu.edulibretexts.org

Salt Formation: As a derivative of ammonia (B1221849), the secondary amine is basic and reacts with acids to form salts. britannica.com The lone pair on the nitrogen accepts a proton from an acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), to form a methylammonium (B1206745) salt. This reaction is typically vigorous and reversible upon the addition of a strong base. britannica.com

Table 3: Common Reactions at the Amine Group

| Reaction Type | Reagent Example | Product Structure Example | Product Name Example |

| Acylation | Acetyl Chloride (CH₃COCl) | CH₃CON(CH₃)CH₂CH₂COCH₃ | N-methyl-N-(3-oxobutyl)acetamide |

| Alkylation | Methyl Iodide (CH₃I) | (CH₃)₂NCH₂CH₂COCH₃ | 4-(Dimethylamino)butan-2-one |

| Salt Formation | Hydrochloric Acid (HCl) | [CH₃NH₂(CH₂CH₂COCH₃)]⁺Cl⁻ | 4-(Methylammonio)butan-2-one chloride |

Radical Addition Reactions of this compound Analogues

Radical addition reactions offer a powerful and complementary approach to ionic reactions for the formation of carbon-carbon and carbon-heteroatom bonds. Analogues of this compound, particularly those containing sites of unsaturation, can be substrates for intramolecular radical cyclizations.

For example, an analogue such as 4-(N-allyl-N-methylamino)but-1-ene could, in principle, undergo a radical-initiated cyclization. The generation of a radical at a suitable position, for instance, through the reaction of a halogenated precursor with a radical initiator like tributyltin hydride or through photoredox catalysis, could initiate a cascade of events. An intramolecular 5-exo-trig or 6-endo-trig cyclization could occur, where the radical adds to one of the double bonds, leading to the formation of a five- or six-membered nitrogen-containing ring. The regioselectivity of the cyclization would be governed by Baldwin's rules.

Potential Substrates for Intramolecular Radical Cyclization:

| Substrate Analogue | Radical Generation Method | Potential Product Type |

| 4-(N-(2-bromoallyl)-N-methylamino)but-1-ene | Tributyltin hydride and AIBN | Substituted pyrrolidine (B122466) or piperidine |

| An iodo-derivative of an unsaturated analogue | Photocatalytic single-electron transfer | Functionalized azacycle |

This table provides examples of hypothetical analogues of this compound that could be suitable substrates for intramolecular radical cyclization reactions.

Recent advances in photocatalysis have enabled the generation of radicals under mild conditions, expanding the scope of radical addition reactions. nih.gov For instance, the atom transfer radical addition (ATRA) of haloalkanes to olefins is a well-established process. An unsaturated analogue of this compound could participate as the olefin component in such a reaction, leading to the introduction of new functional groups. The nitrogen atom within the molecule could also play a role in directing the stereochemical outcome of such radical additions.

Furthermore, radical cyclization can be a key step in the synthesis of complex heterocyclic systems. For example, copper-catalyzed radical cyclization of N-allyl-haloamines has been used to synthesize substituted pyrrolidines. nih.gov A similar strategy could be envisioned for appropriately functionalized derivatives of this compound.

Advanced Spectroscopic and Analytical Characterization of 4 Methylamino Butan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment, connectivity, and structure of 4-(Methylamino)butan-2-one.

Proton NMR spectroscopy identifies the distinct chemical environments of hydrogen atoms in the molecule. The spectrum of this compound is characterized by specific chemical shifts (δ), signal multiplicities (splitting patterns), and integration values that correspond to the number of protons in each unique environment. The expected signals for the compound's five distinct proton groups allow for a complete structural assignment.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Assignment | Structure Fragment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|---|

| a | -CO-CH₃ | ~2.1 ppm | Singlet (s) | 3H |

| b | -CH₂ -CO- | ~2.7 ppm | Triplet (t) | 2H |

| c | -NH-CH₂ - | ~2.8 ppm | Triplet (t) | 2H |

| d | -NH-CH₃ | ~2.4 ppm | Singlet (s) | 3H |

Note: Data are predicted and may vary based on solvent and experimental conditions.

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal in the spectrum. The chemical shift of each signal is indicative of the carbon's functional group and electronic environment. For instance, the carbonyl carbon (C=O) is characteristically found far downfield (at a high ppm value) due to the deshielding effect of the electronegative oxygen atom. docbrown.info

Table 2: Typical ¹³C NMR Chemical Shifts for this compound

| Assignment | Structure Fragment | Typical Chemical Shift Range (ppm) |

|---|---|---|

| C1 | -CO-C H₃ | 25-35 |

| C2 | -C O- | 205-215 |

| C3 | -C H₂-CO- | 40-50 |

| C4 | -NH-C H₂- | 45-55 |

Note: Chemical shift ranges are typical for the specified functional groups and can vary. oregonstate.edu

Mass Spectrometry (MS) for Molecular Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. docbrown.info This precision allows for the determination of the exact elemental composition. For this compound (C₅H₁₁NO), HRMS can distinguish its exact mass (101.0841 g/mol ) from other compounds that might have the same nominal mass. nih.gov This capability is fundamental for confirming the molecular formula of newly synthesized compounds or for identifying unknowns in complex samples.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In this technique, the compound is vaporized and separated from other components in a mixture before being ionized and fragmented in the mass spectrometer. The fragmentation pattern of this compound is a unique fingerprint. A key fragmentation process for aliphatic amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org The largest substituent is preferentially lost. miamioh.edu This predictable fragmentation aids in the structural confirmation of the analyte.

Liquid chromatography-mass spectrometry is an essential technique for analyzing compounds that are not sufficiently volatile or are thermally unstable for GC-MS. nih.govnih.gov LC-MS is widely used in forensic toxicology and metabolomics for its high sensitivity and versatility in handling complex biological matrices. mdpi.commdpi.com For this compound, LC-MS/MS (tandem mass spectrometry) would be the method of choice. After separation by LC, the parent ion (m/z 102 for [M+H]⁺) is selected and fragmented to produce specific product ions. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity for quantifying the compound in complex samples. mdpi.com

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical insights into the functional groups and bond vibrations within a molecule. For this compound, these methods are instrumental in confirming the presence of its key structural features: the carbonyl (C=O) group of the ketone and the N-H bond of the secondary amine.

Infrared (IR) Spectroscopy:

Raman Spectroscopy:

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, non-polar or symmetric bonds often produce strong signals in Raman spectra. For this compound, the C=O stretch is also observable in the Raman spectrum, though its intensity can vary. C-H and N-H stretching vibrations are also Raman active. The full Raman spectrum provides a characteristic vibrational fingerprint that can be used for identification and to study molecular structure.

Expected Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Intensity |

| Secondary Amine | N-H Stretch | 3300 - 3500 | 3300 - 3500 | Weak to Medium (IR), Variable (Raman) |

| Alkyl Groups | C-H Stretch | 2850 - 3000 | 2850 - 3000 | Medium to Strong |

| Ketone | C=O Stretch | 1700 - 1725 | 1700 - 1725 | Strong (IR), Variable (Raman) |

| Methylene Group | CH₂ Bend (Scissoring) | ~1465 | ~1465 | Medium |

| Methyl Group | CH₃ Bend (Asymmetric & Symmetric) | ~1450 & ~1375 | ~1450 & ~1375 | Medium |

| Amine | C-N Stretch | 1020 - 1250 | 1020 - 1250 | Medium |

Note: The data in this table are predicted values based on typical ranges for the specified functional groups and are not experimentally determined for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) is characteristic of the electronic structure of the molecule.

For this compound, the primary chromophore is the carbonyl group of the ketone. Saturated ketones typically exhibit two main types of electronic transitions:

n → π* transition: This involves the excitation of a non-bonding electron (from the lone pair on the oxygen atom) to the antibonding π* orbital of the carbonyl group. This transition is relatively low in energy and results in a weak absorption band in the UV region, typically around 270-300 nm. masterorganicchemistry.com

π → π* transition: This transition involves the excitation of an electron from the bonding π orbital to the antibonding π* orbital of the carbonyl group. This is a higher energy transition and results in a strong absorption at a shorter wavelength, usually below 200 nm. masterorganicchemistry.com

The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or hexane) would be expected to show a weak absorption maximum (λmax) in the 270-300 nm range, characteristic of the n → π* transition of the isolated carbonyl group. The molar absorptivity (ε) for this transition is typically low. The more intense π → π* transition would likely be below the typical cutoff for standard UV-Vis spectrophotometers.

Predicted Electronic Transitions for this compound:

| Transition | Chromophore | Predicted λmax (nm) | Expected Molar Absorptivity (ε) |

| n → π | C=O | 270 - 300 | Low |

| π → π | C=O | < 200 | High |

Note: The data in this table are predicted values based on the typical behavior of saturated ketones and are not experimentally determined for this compound.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for the separation, identification, and purification of chemical compounds. For a polar and basic compound like this compound, High-Performance Liquid Chromatography (HPLC) and column chromatography are particularly useful.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture. For aminoketones, reversed-phase HPLC (RP-HPLC) is a common method. researchgate.net In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol (B129727).

To achieve good peak shape and retention for a basic compound like this compound, it is often necessary to modify the mobile phase. The addition of a small amount of an acid, such as trifluoroacetic acid (TFA) or formic acid, can protonate the amine group, which can improve its interaction with the stationary phase and reduce peak tailing. Alternatively, using a buffered mobile phase at a specific pH can control the ionization state of the analyte. The retention time of the compound is a key parameter for its identification under specific chromatographic conditions.

Typical RP-HPLC Conditions for Aminoketone Analysis:

| Parameter | Condition |

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Modifier | 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid |

| Detection | UV (typically at a low wavelength, e.g., 210-220 nm) or Mass Spectrometry (MS) |

| Flow Rate | 0.5 - 1.5 mL/min |

Note: These are general conditions and would require optimization for the specific analysis of this compound.

Column Chromatography for Purification

Column chromatography is a widely used technique for the purification of organic compounds on a preparative scale. For a polar, basic compound like this compound, several strategies can be employed.

Using a standard silica (B1680970) gel stationary phase, which is acidic, can lead to strong adsorption and poor recovery of basic compounds. To mitigate this, the mobile phase can be modified by adding a small amount of a base, such as triethylamine (B128534) or ammonia (B1221849), to neutralize the acidic sites on the silica gel. biotage.com A typical mobile phase would be a gradient of a polar solvent like methanol in a less polar solvent like dichloromethane.

Alternatively, an amine-functionalized silica gel can be used as the stationary phase. biotage.com This provides a more basic environment, leading to better peak shapes and improved separation of basic compounds without the need for mobile phase modifiers. Another option is to use a neutral stationary phase like alumina.

The progress of the separation is typically monitored by thin-layer chromatography (TLC) to identify the fractions containing the purified product.

Elemental Analysis and Other Analytical Techniques

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For a pure sample of this compound, the experimentally determined percentages of carbon, hydrogen, nitrogen, and oxygen should agree with the theoretical values calculated from its molecular formula, C₅H₁₁NO. This analysis is crucial for confirming the empirical and molecular formula of a newly synthesized compound. The generally accepted tolerance for agreement between found and calculated values is ±0.4%. researchgate.net

Theoretical Elemental Composition of this compound (C₅H₁₁NO):

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon | C | 12.011 | 5 | 60.055 | 59.37% |

| Hydrogen | H | 1.008 | 11 | 11.088 | 10.97% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 13.85% |

| Oxygen | O | 15.999 | 1 | 15.999 | 15.81% |

| Total | 101.149 | 100.00% |

In addition to the techniques discussed, mass spectrometry (MS) would be an essential tool for determining the molecular weight of this compound and for obtaining structural information from its fragmentation pattern. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be the most powerful method for definitively elucidating the detailed molecular structure, including the connectivity of all atoms.

Computational and Theoretical Investigations of 4 Methylamino Butan 2 One

Quantum Chemical Studies on Molecular Structure and Conformation

Quantum chemical methods are instrumental in determining the three-dimensional structure and conformational landscape of molecules. By calculating the potential energy as a function of atomic positions, these methods can identify stable conformers and the energy barriers between them.

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its balance of accuracy and computational cost, making it suitable for studying molecules of moderate size. wordpress.com DFT calculations have been employed to explore the geometries and high-energy intermediates of related systems, which are often not obtainable through experimental methods alone. nih.gov

In a notable study, a model of an acyl-adenylate intermediate based on 4-(Methylamino)butan-2-one was used to investigate an enzymatic cyclization reaction. nih.gov DFT calculations were performed to evaluate the geometries of proposed intermediates along the reaction pathway. nih.gov Such studies typically involve optimizing the molecule's geometry to find the lowest energy arrangement of atoms. For molecules like this compound, this includes analyzing the rotational barriers around its single bonds to identify the most stable conformations. Computational studies on the analogous 2-butanone (B6335102) have shown that steric and bond dipole interactions are the primary factors determining conformational preferences. nih.gov

The electronic properties derived from DFT calculations, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are also crucial. These frontier orbitals help in understanding the molecule's reactivity. For instance, DFT simulations on a related amino alcohol predicted a HOMO-LUMO gap of 5.3 eV, providing a quantitative measure of its electronic stability.

Table 1: Examples of DFT-Calculated Properties for Analogous Compounds

| Compound/System | Method/Basis Set | Calculated Property | Finding | Source |

|---|---|---|---|---|

| 2-Butanone | B3LYP/6-311G** | Potential Energy Surface | Three distinct energy minima identified, governed by steric and dipole interactions. | nih.gov |

| 4-[(2-Aminoethyl)(methyl)amino]butan-2-ol | DFT | HOMO-LUMO Gap | The energy gap was predicted to be 5.3 eV in the gas phase. |

Beyond DFT, other quantum chemical methods are available for conformational analysis. Ab initio methods, which are based on first principles without empirical parameters, offer high accuracy. researchgate.net Methods like Møller-Plesset perturbation theory (MP2) have been used alongside DFT to explore the potential energy surfaces of ketones and imines, such as 2-butanone. nih.gov These calculations confirm the number of stable conformers and help elucidate the forces governing their relative energies. nih.gov Ab initio calculations on model cyclodisilazanes at the HF/6-31G* level of theory have been used to account for structural features like short silicon-silicon distances. researchgate.net

Semi-empirical methods, such as AM1 (Austin Model 1) and PM3 (Parametric Model number 3), offer a faster, albeit less accurate, alternative. mpg.de These methods simplify the complex equations of quantum mechanics by incorporating parameters derived from experimental data. uni-muenchen.deiastate.edu They are particularly useful for initial conformational searches on larger molecules before employing more rigorous methods. mpg.de For example, the AM1 method was used to calculate the minimum energy conformations of a complex molecule as a function of its torsion angles, revealing that the crystal structure corresponded to the most stable conformation. science.gov However, the reliability of semi-empirical methods can be limited; a study on N-protonated dopamine (B1211576) showed that AM1 failed to correctly predict the conformer distribution in polar media. libretexts.org

Table 2: Overview of Quantum Chemical Methods for Structural Analysis

| Method Type | Key Characteristics | Typical Application | Source(s) |

|---|---|---|---|

| DFT | Balances accuracy and computational cost; relies on an electron density functional. | Geometry optimization, electronic properties, reaction pathways. | wordpress.comnih.gov |

| Ab Initio | Based on first principles, no empirical parameters; computationally expensive. | High-accuracy energy and structure calculations for smaller systems. | nih.govresearchgate.net |

| Semi-Empirical | Uses parameters from experimental data to simplify calculations; very fast. | Initial screening of large systems, preliminary conformational analysis. | mpg.deuni-muenchen.de |

Elucidation of Reaction Mechanisms and Transition States

Computational methods are essential for mapping the intricate pathways of chemical reactions. They allow for the characterization of transient species like transition states, which are critical for understanding reaction kinetics and mechanisms but are often impossible to observe directly. nih.gov

A potential energy surface (PES) is a conceptual and mathematical landscape that relates the energy of a molecule to its geometry. researchgate.net By mapping the PES, chemists can visualize a reaction's progress from reactants to products through various intermediates and transition states. libretexts.org A transition state is a first-order saddle point on the PES, representing the maximum energy point along the lowest energy path between a reactant and a product. researchgate.net

Computational studies have utilized this concept to investigate reactions involving structures similar to this compound. A significant example is the study of β-lactam ring formation, where a model compound, this compound-1-(methyl)-hydrogenphosphate, was used to represent an adenylated substrate. nih.gov DFT calculations were used to explore four different proposed mechanisms for the intramolecular cyclization. nih.gov This involved locating the transition state for each path and comparing their relative energies to determine the most likely mechanism. The study concluded that the reaction proceeds through a tetrahedral transition state stabilized by a key amino acid residue. nih.gov Such analyses provide a detailed, step-by-step picture of the bond-breaking and bond-forming events during a chemical transformation.

Once a reaction pathway and its associated transition states are identified on the PES, transition state theory can be used to calculate important kinetic parameters, such as rate constants. mdpi.comwhiterose.ac.uk Thermodynamic parameters, including reaction enthalpies and free energies, can also be computed by comparing the energies of reactants, products, and intermediates. researchgate.net

Prediction of Spectroscopic Properties through Computational Models

Computational models can predict various spectroscopic properties, including NMR, IR, and UV-Vis spectra. These predictions are valuable for confirming molecular structures, assigning experimental spectra, and understanding the electronic transitions within a molecule. researchgate.netresearchgate.net

Time-dependent density functional theory (TD-DFT) is a common method for calculating electronic absorption spectra (UV-Vis). researchgate.netsemanticscholar.org By calculating the energies of electronic excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax). semanticscholar.org Such calculations have been used to interpret the electronic spectra of various organic molecules and metal complexes, often showing good agreement with experimental data. researchgate.netnih.gov

For vibrational spectra, DFT calculations can compute the harmonic frequencies corresponding to the normal modes of vibration, which correlate to peaks in an IR spectrum. researchgate.net For instance, the vapor phase IR spectrum is available for the related compound 3,3-dimethyl-4-methylamino-butan-2-one, which could serve as a benchmark for validating computational predictions. nih.gov

Table 3: Computationally Predicted Spectroscopic Data for Analogous Systems

| Compound/System | Method | Spectrum Type | Predicted Data/Application | Source |

|---|---|---|---|---|

| Cathinone Derivatives | DFT/B3LYP & TD-DFT | UV-Vis | Predicted electronic spectra in good agreement with experimental data. | researchgate.net |

| 4-(4-Thiosemicarbazido)butan-2-one Hydrazone | DFT/B3LYP & GIAO | 13C NMR | Calculated chemical shifts used to assign (E) and (Z) isomers. | acs.org |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are powerful computational methods used to study the time-dependent behavior of molecules, providing insights into their motion and conformational flexibility. A typical MD study of this compound would involve simulating the molecule's behavior in a defined environment, such as in a solvent like water, over a specific period.

Conformational analysis, a key component of such a study, would focus on identifying the most stable three-dimensional arrangements (conformers) of the molecule. This analysis is crucial for understanding its chemical reactivity and biological interactions. For this compound, with its flexible butyl chain, the key dihedral angles would be analyzed to determine the potential energy surface and the most populated conformational states.

However, specific research detailing the force field parameters, simulation conditions, and results of MD simulations or a comprehensive conformational analysis for this compound is not readily found in peer-reviewed literature.

Integration of Computational Chemistry with Experimental Data in Research

The integration of computational chemistry with experimental data is a cornerstone of modern chemical research, enabling a deeper understanding of molecular properties and behavior. In the context of this compound, computational data could be used to complement and interpret experimental findings from techniques such as spectroscopy (NMR, IR) and crystallography.

For instance, calculated NMR chemical shifts could be compared with experimental spectra to confirm the structure and identify the dominant conformers in solution. Similarly, computed vibrational frequencies could aid in the assignment of peaks in an experimental IR spectrum.

While this integrated approach is standard in chemical research, specific studies applying it to this compound are not prominently documented. The available data is largely limited to predicted properties from computational software, as shown in the table below.

Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H11NO | ChemSpider chemspider.com |

| Average Mass | 101.149 Da | ChemSpider chemspider.com |

| Monoisotopic Mass | 101.084064 Da | ChemSpider chemspider.com |

Applications of 4 Methylamino Butan 2 One in Synthetic Organic Chemistry

Building Block for Complex Organic Scaffolds

4-(Methylamino)butan-2-one is recognized as a versatile small molecule scaffold. Its synthetic potential is fully realized in its isothiocyanate form, 4-isothiocyanatobutan-2-one (B1656034), which acts as a precursor for creating large, intricate molecular frameworks. A notable application is in the synthesis of polyazamacrocycles (PAMs). nih.gov

Research has demonstrated an unprecedented self-assembly of macrocycles through the acid-promoted cyclooligomerization of 4-(4-thiosemicarbazido)butan-2-one hydrazone, a direct derivative of 4-isothiocyanatobutan-2-one. nih.govacs.org Depending on the reaction conditions, this process can be controlled to selectively form either a 14-membered cyclic bis-thiosemicarbazone or a larger 28-membered cyclic tetrakis-thiosemicarbazone in excellent yields. nih.gov The ability to generate such large ring systems from a relatively simple butanone-derived precursor underscores its importance as a fundamental building block for complex supramolecular structures. nih.govacs.org The synthesis of these macrocycles originates from the reaction of 4-isothiocyanatobutan-2-one with hydrazine. nih.govacs.org

Intermediate in the Synthesis of Nitrogen-Containing Heterocycles

The reaction of 4-isothiocyanatobutan-2-one with various nucleophiles, particularly diamines, provides a robust route to a variety of nitrogen-containing heterocyclic systems. These reactions typically involve an initial thiourea (B124793) formation followed by an intramolecular cyclization.

Significant research has shown that 4-isothiocyanatobutan-2-one reacts with substituted o-phenylenediamines to produce pyrimidobenzimidazole derivatives. researchgate.netpublish.csiro.au For instance, the condensation with o-phenylenediamine, 4-nitro-1,2-phenylenediamine, and 3,4-diaminobenzoic acid yields the corresponding fused pyrimidobenzimidazole structures. researchgate.netpublish.csiro.au Similarly, its reaction with 2,3-diaminopyridine (B105623) results in the formation of pyrido[2,3-d]imidazo-2(1H)thione. researchgate.net

In some cases, the reaction can be stopped at the intermediate stage. The condensation of 4-isothiocyanatobutan-2-one with p-nitroaniline or o-nitroaniline under specific pH conditions yields stable thiourea derivatives without subsequent cyclization. publish.csiro.authieme-connect.com Furthermore, the reaction of 4-(4-thiosemicarbazido)butan-2-ones, formed from the isothiocyanate precursor, can lead to spontaneous cyclization, yielding 3-amino-4-hydroxyhexahydropyrimidine-2-thiones. nih.govacs.org

Table 1: Heterocycles Synthesized from 4-Isothiocyanatobutan-2-one

| Reactant | Resulting Heterocyclic System | Reference |

|---|---|---|

| o-Phenylenediamine | Pyrimidobenzimidazole | researchgate.netpublish.csiro.au |

| 4-Nitro-1,2-phenylenediamine | Nitro-substituted Pyrimidobenzimidazole | researchgate.netpublish.csiro.au |

| 3,4-Diaminobenzoic acid | Carboxy-substituted Pyrimidobenzimidazole | researchgate.net |

| 2,3-Diaminopyridine | Pyrido[2,3-d]imidazo-2(1H)thione | researchgate.net |

| Hydrazine (to form hydrazone), followed by acid | 14-membered and 28-membered Polyazamacrocycles | nih.gov |

| Hydrazine (direct reaction) | 3-Amino-4-hydroxyhexahydropyrimidine-2-thione | nih.govacs.org |

Role in the Elaboration of Diverse Organic Molecules

The utility of the this compound scaffold extends beyond the initial construction of heterocycles and macrocycles. The resulting products contain reactive functional groups that allow for further chemical elaboration, leading to a diverse library of related molecules.

The thioamide groups present in the polyazamacrocycles synthesized from the butanone precursor offer significant opportunities for further modification. acs.org Thioamides are known to be considerably more reactive than their amide counterparts towards various electrophiles, nucleophiles, oxidants, and reductants, providing a handle for fine-tuning the properties of the macrocyclic structure. acs.org

In the context of pyrimidobenzimidazoles, a derivative formed from a related isothiocyanate was shown to undergo further reactions. thieme-connect.com For example, a pyrimidobenzimidazole product was treated with methyl bromoacetate (B1195939) and ethyl bromoacetate to yield elaborated ester-containing compounds, demonstrating how the core heterocyclic structure can be functionalized. thieme-connect.com

Utilization in Targeted Organic Transformations and Total Synthesis Efforts

Organic synthesis often culminates in the total synthesis of complex natural products, a process that showcases the effectiveness of specific building blocks and synthetic methodologies. rsc.orgsci-hub.se While this compound and its derivatives are established as versatile precursors for complex heterocyclic and macrocyclic systems, their application within a completed total synthesis of a major natural product is not prominently documented in surveyed chemical literature.

The reactions detailed above, such as the formation of fused bi- and tricyclic systems and large macrocycles, confirm the compound's potential for rapidly building molecular complexity from simple starting materials. nih.govresearchgate.net This capacity is a critical attribute for intermediates in total synthesis. However, published accounts focus on the synthesis and properties of these novel heterocyclic systems themselves rather than their subsequent use in a multi-step natural product synthesis campaign. publish.csiro.auresearchgate.net Therefore, while its role as a powerful tool for constructing complex molecular fragments is clear, its deployment in the context of a full total synthesis remains an area for future exploration.

Environmental Fate and Abiotic Degradation Pathways of 4 Methylamino Butan 2 One

Hydrolysis in Aqueous Environments

Hydrolysis is a chemical reaction in which a molecule of water ruptures one or more chemical bonds. The susceptibility of a compound to hydrolysis is dependent on the presence of functional groups that can react with water under environmental conditions.

4-(Methylamino)butan-2-one is not expected to undergo significant hydrolysis in the environment. This is because it lacks functional groups that are readily hydrolyzable under typical environmental pH and temperature conditions. nih.gov The ester, amide, and other similar functional groups that are often susceptible to hydrolysis are absent in the structure of this compound.

Table 1: Hydrolysis Potential of this compound

| Functional Group | Presence in this compound | Susceptibility to Environmental Hydrolysis |

| Amine | Yes | Low |

| Ketone | Yes | Low |

| Ester | No | N/A |

| Amide | No | N/A |

This table is based on general chemical principles and data from similar compounds.

Atmospheric Oxidation by Hydroxyl Radicals

In the atmosphere, the primary degradation pathway for many organic compounds is oxidation by photochemically-produced hydroxyl radicals (•OH). The rate of this reaction is a key determinant of a compound's atmospheric lifetime.

The rate constant for the vapor-phase reaction of a similar compound, 4-(N-nitrosomethylamino)-1-(3-pyridyl)-1-butanone, with hydroxyl radicals has been estimated using structure-activity relationships. This estimation provides an insight into the potential atmospheric fate of this compound. For the related compound, the rate constant is estimated to be 1.8 x 10⁻¹¹ cm³/molecule-sec at 25°C. nih.gov This corresponds to an atmospheric half-life of about 22 hours, assuming an average atmospheric concentration of hydroxyl radicals of 5 x 10⁵ radicals/cm³. nih.gov

Given the structural similarities, it can be inferred that this compound would also be degraded in the atmosphere by reaction with hydroxyl radicals. The presence of the amine and ketone functional groups provides sites for hydroxyl radical attack. The actual rate constant and atmospheric half-life would need to be determined experimentally or through more specific modeling for this compound.

Table 2: Estimated Atmospheric Oxidation of a Structurally Similar Compound

| Parameter | Estimated Value | Reference |

| Rate Constant for reaction with •OH | 1.8 x 10⁻¹¹ cm³/molecule-sec at 25°C | nih.gov |

| Atmospheric Half-life | ~22 hours | nih.gov |

Data is for the structurally related compound 4-(N-nitrosomethylamino)-1-(3-pyridyl)-1-butanone and serves as an estimate.

Environmental Distribution and Persistence Studies

The environmental distribution of a chemical is governed by its physical and chemical properties, such as water solubility, vapor pressure, and its tendency to adsorb to soil and sediment. The persistence of a compound is determined by the rates of all degradation processes, both abiotic and biotic.

Based on its structure, this compound is expected to have some degree of water solubility due to the presence of the polar amine and ketone groups. Its potential to partition between different environmental compartments (air, water, soil) would be influenced by these properties.

Persistence is evaluated based on the half-lives of the compound in various environmental media. norman-network.com A substance is considered persistent (P) if its degradation half-life in marine water is over 60 days, in freshwater over 40 days, in marine sediment over 180 days, or in soil over 120 days. norman-network.com A substance is considered very persistent (vP) if these half-lives are significantly longer. norman-network.com While specific experimental data on the persistence of this compound is limited, the estimation of a relatively short atmospheric half-life suggests that it may not be highly persistent in the atmosphere. nih.gov However, its persistence in soil and water would depend on the rates of biodegradation and other degradation processes in those environments.

Methodologies for Assessing Abiotic Transformation Rates and Pathways

The assessment of abiotic transformation rates and pathways for chemical compounds relies on a combination of experimental studies and predictive modeling.

Experimental Methods:

Hydrolysis Studies: Standardized laboratory tests, such as those outlined by the Organization for Economic Co-operation and Development (OECD) Guideline 111, are used to determine the rate of hydrolysis at different pH values (e.g., 4, 7, and 9) and temperatures.

Photolysis Studies: Direct photolysis is assessed by exposing the chemical in a sterile aqueous solution to a light source that simulates natural sunlight. The rate of degradation is measured over time. Indirect photolysis studies can be conducted by adding photosensitizers, such as humic acids, to the solution.

Atmospheric Oxidation Studies: Smog chamber experiments are used to measure the reaction rate of the volatile form of the chemical with hydroxyl radicals under controlled atmospheric conditions.

Predictive Methods:

Quantitative Structure-Activity Relationships (QSARs): These are computational models that predict the physicochemical properties and environmental fate of chemicals based on their molecular structure. norman-network.com For example, the AOPWIN™ (Atmospheric Oxidation Program for Windows) is a widely used QSAR model to estimate the rate constant for the reaction of organic compounds with hydroxyl radicals in the atmosphere.

Environmental Fate Models: Multimedia models like EUSES (European Union System for the Evaluation of Substances) can be used to predict the environmental distribution and concentrations of chemicals. service.gov.uk These models integrate data on a chemical's properties, use patterns, and degradation rates to estimate its fate in the environment. service.gov.uk

The evaluation of the environmental fate of this compound would benefit from the application of these methodologies to generate specific data for the compound, thereby reducing the reliance on estimations from structurally similar chemicals.

Q & A

Q. What are the common synthetic routes for preparing 4-(Methylamino)butan-2-one, and how do reaction conditions influence yield?

The compound can be synthesized via Friedel-Crafts acylation or Claisen condensation, with reaction parameters (e.g., temperature, catalyst) critically affecting regioselectivity and purity. For example, Friedel-Crafts acylation requires Lewis acid catalysts (e.g., AlCl₃) and anhydrous conditions to minimize side reactions . Post-synthesis purification methods, such as column chromatography or recrystallization, are essential for isolating high-purity products.

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

High-performance liquid chromatography (HPLC) with UV detection is effective for quantifying metabolites and degradation products . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are standard for structural elucidation. For stability studies, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can assess thermal behavior .

Q. How should researchers handle this compound safely in laboratory settings?

Follow general aromatic ketone safety protocols: use fume hoods, wear nitrile gloves, and avoid skin/eye contact. Store in airtight containers away from oxidizing agents. Emergency measures include rinsing exposed areas with water and consulting safety data sheets (SDS) for specific first-aid guidance .

Q. What natural sources or analogs of this compound are relevant to biochemical studies?

Zingerone (4-(3-methoxy-4-hydroxyphenyl)butan-2-one), a natural analog found in ginger, shares structural similarities and serves as a reference for studying bioactivity and metabolic pathways .

Advanced Research Questions

Q. How can copolymerization with this compound derivatives be optimized for tailored polymer properties?

Incorporate this compound into methacrylate-based copolymers using free-radical polymerization. Adjust monomer stoichiometry and solvent (e.g., diethyl carbonate) to control glass transition temperature (Tg) and molecular weight distribution. For example, a 1:1 molar ratio with lauryl methacrylate yields copolymers with Tg ≈ 17°C, validated via Gibbs-DiMarzio equation calculations .

Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?

Use orthogonal assays (e.g., enzyme inhibition, cell viability) to validate target interactions. For instance, conflicting trypanothione reductase inhibition data can be addressed by standardizing assay conditions (pH, cofactor concentrations) and employing structural analogs as controls . Dose-response curves and kinetic studies further clarify mechanisms.

Q. How do reaction networks for hydrogenation of this compound precursors inform catalyst selection?

Catalytic hydrogenation of furfuralacetone derivatives to 4-(tetrahydrofuran-2-yl)butan-2-one (THFK) requires noble metal catalysts (e.g., Pd/C) under controlled H₂ pressure. Monitor intermediates (e.g., 4-(furan-2-yl)butan-2-ol) via GC-MS to optimize selectivity and minimize over-reduction .

Q. What regulatory considerations apply to this compound in fragrance or biomedical applications?

Adhere to IFRA standards for concentration limits in consumer products (e.g., ≤0.1% in leave-on cosmetics). For biomedical use, follow OECD guidelines for acute toxicity testing (e.g., LD₅₀ in rodents) and genotoxicity assessments (Ames test) .

Methodological Tables

Table 1: Key Synthetic Parameters for this compound Derivatives

| Method | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Friedel-Crafts | AlCl₃ | 0–25 | 65–75 | ≥95 |

| Claisen Condensation | NaOMe | 80–100 | 50–60 | ≥90 |

Table 2: Analytical Parameters for Metabolite Profiling

| Technique | Column Type | Mobile Phase | Detection Wavelength (nm) |

|---|---|---|---|

| HPLC | C18 reverse-phase | Acetonitrile/H₂O | 254 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.